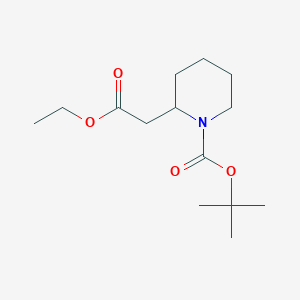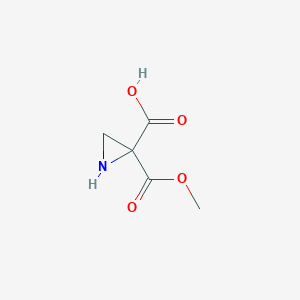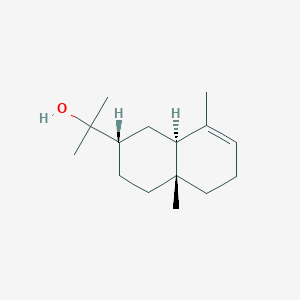
N,N-Diethyl-2,1,3-benzothiadiazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethyl-2,1,3-benzothiadiazole-4-sulfonamide (DEBS) is an organic compound that belongs to the family of benzothiadiazoles. It is a heterocyclic compound that contains two nitrogen atoms and one sulfur atom in its structure. DEBS has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N,N-Diethyl-2,1,3-benzothiadiazole-4-sulfonamide is not fully understood. However, it has been proposed that N,N-Diethyl-2,1,3-benzothiadiazole-4-sulfonamide may act by inhibiting the activity of certain enzymes or by interacting with specific receptors in the body. In cancer cells, N,N-Diethyl-2,1,3-benzothiadiazole-4-sulfonamide has been found to induce apoptosis (programmed cell death) by activating the caspase pathway.
Biochemische Und Physiologische Effekte
N,N-Diethyl-2,1,3-benzothiadiazole-4-sulfonamide has been shown to have various biochemical and physiological effects. In animal studies, N,N-Diethyl-2,1,3-benzothiadiazole-4-sulfonamide has been found to reduce blood glucose levels and improve insulin sensitivity. It has also been found to reduce inflammation and oxidative stress in the body. In cancer cells, N,N-Diethyl-2,1,3-benzothiadiazole-4-sulfonamide has been found to inhibit cell proliferation and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
N,N-Diethyl-2,1,3-benzothiadiazole-4-sulfonamide has several advantages for lab experiments. It is easy to synthesize and purify, and it has a high degree of stability. However, N,N-Diethyl-2,1,3-benzothiadiazole-4-sulfonamide also has some limitations. It is relatively insoluble in water, which can make it difficult to work with in aqueous solutions. Additionally, the mechanism of action of N,N-Diethyl-2,1,3-benzothiadiazole-4-sulfonamide is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on N,N-Diethyl-2,1,3-benzothiadiazole-4-sulfonamide. One area of interest is the development of N,N-Diethyl-2,1,3-benzothiadiazole-4-sulfonamide-based drugs for the treatment of cancer and other diseases. Another area of interest is the use of N,N-Diethyl-2,1,3-benzothiadiazole-4-sulfonamide as a plant growth regulator to improve crop yields. Additionally, further studies are needed to elucidate the mechanism of action of N,N-Diethyl-2,1,3-benzothiadiazole-4-sulfonamide and to explore its potential applications in material science.
Synthesemethoden
N,N-Diethyl-2,1,3-benzothiadiazole-4-sulfonamide can be synthesized by the reaction of 2-aminothiophenol with diethyl sulfate in the presence of a base such as sodium hydroxide. The reaction leads to the formation of N,N-Diethyl-2,1,3-benzothiadiazole-4-sulfonamide as a white solid. The purity of N,N-Diethyl-2,1,3-benzothiadiazole-4-sulfonamide can be improved by recrystallization using a suitable solvent.
Wissenschaftliche Forschungsanwendungen
N,N-Diethyl-2,1,3-benzothiadiazole-4-sulfonamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, N,N-Diethyl-2,1,3-benzothiadiazole-4-sulfonamide has been found to exhibit anti-tumor, anti-inflammatory, and anti-diabetic properties. In agriculture, N,N-Diethyl-2,1,3-benzothiadiazole-4-sulfonamide has been used as a plant growth regulator. In material science, N,N-Diethyl-2,1,3-benzothiadiazole-4-sulfonamide has been used as a fluorescent probe for the detection of metal ions.
Eigenschaften
CAS-Nummer |
123708-42-9 |
|---|---|
Produktname |
N,N-Diethyl-2,1,3-benzothiadiazole-4-sulfonamide |
Molekularformel |
C10H13N3O2S2 |
Molekulargewicht |
271.4 g/mol |
IUPAC-Name |
N,N-diethyl-2,1,3-benzothiadiazole-4-sulfonamide |
InChI |
InChI=1S/C10H13N3O2S2/c1-3-13(4-2)17(14,15)9-7-5-6-8-10(9)12-16-11-8/h5-7H,3-4H2,1-2H3 |
InChI-Schlüssel |
FIFIDXABBBQIDX-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC2=NSN=C21 |
Kanonische SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC2=NSN=C21 |
Synonyme |
N,N-diethyl-2,1,3-benzothiadiazole-4-sulfonamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(3-Amino-2,2-dimethylpropyl)amino]ethanethiol](/img/structure/B53863.png)

![1,2,5,8,9,10-Hexahydro-2,5,8,10-tetraoxo-4,6-dipropylpyrido[3,2-g]quinoline-3,7-dicarboxylic acid](/img/structure/B53866.png)
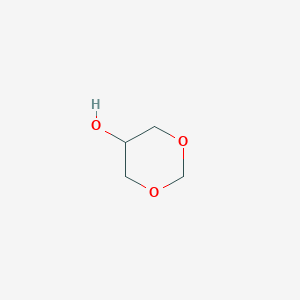
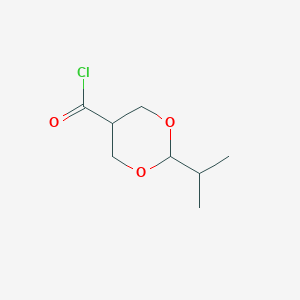
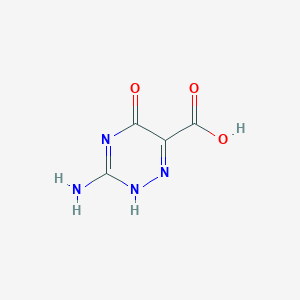
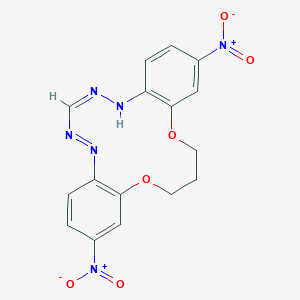
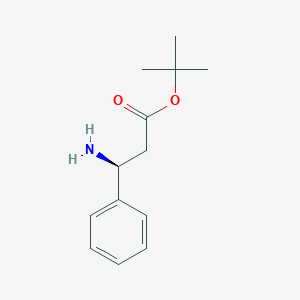
![2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B53878.png)

